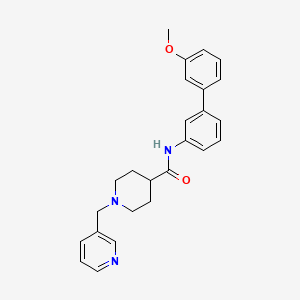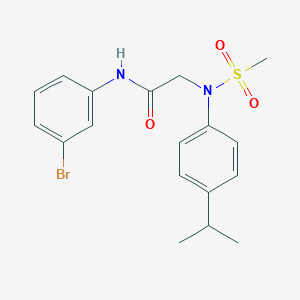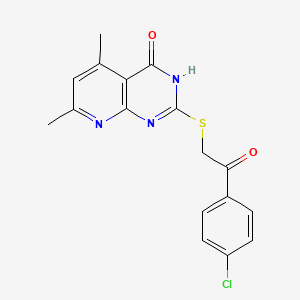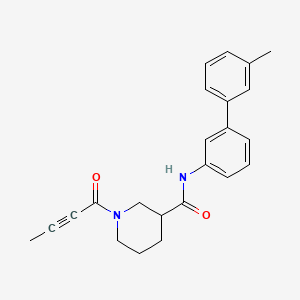![molecular formula C19H16ClN3O4 B6038175 1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE](/img/structure/B6038175.png)
1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that features a pyrrole ring substituted with a chlorophenyl group and a furylcarbonyl-piperazino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a cyclization reaction.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrole ring with a 3-chlorophenyl group, possibly through a Friedel-Crafts acylation reaction.
Attachment of the Furylcarbonyl-Piperazino Moiety: This step involves the coupling of the pyrrole derivative with a furylcarbonyl-piperazino compound, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)-3-(4-piperazinyl)-1H-pyrrole-2,5-dione: Lacks the furylcarbonyl group.
1-(3-Chlorophenyl)-3-(4-morpholinyl)-1H-pyrrole-2,5-dione: Contains a morpholine ring instead of a piperazine ring.
1-(3-Chlorophenyl)-3-(4-(2-thienylcarbonyl)piperazino)-1H-pyrrole-2,5-dione: Contains a thienylcarbonyl group instead of a furylcarbonyl group.
Uniqueness
1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE is unique due to the presence of both the furylcarbonyl and piperazino groups, which might confer specific chemical and biological properties not found in similar compounds.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-13-3-1-4-14(11-13)23-17(24)12-15(18(23)25)21-6-8-22(9-7-21)19(26)16-5-2-10-27-16/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBABKSAIGOICPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol](/img/structure/B6038093.png)



![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)
![1-(Azepan-1-yl)-3-[2-methoxy-4-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6038130.png)
![N-(4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6038134.png)
![N-(cyclopropylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6038142.png)

![6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1-naphthalen-1-yl-2-sulfanylidenepyrimidin-4-one](/img/structure/B6038161.png)
![ethyl 5-[4-(dimethylamino)benzylidene]-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6038170.png)

![4-fluoro-N-({1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6038190.png)
![1-[(2,4-Dichlorophenyl)methyl]azepane](/img/structure/B6038201.png)
